molecular formula C7H6Br2 B1294801 2,4-Dibromotoluene CAS No. 31543-75-6

2,4-Dibromotoluene

Cat. No. B1294801
CAS RN: 31543-75-6
M. Wt: 249.93 g/mol
InChI Key: GHWYNNFPUGEYEM-UHFFFAOYSA-N
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Description

2,4-Dibromotoluene (CAS: 31543-75-6) is a chemical compound with the molecular formula C7H6Br2 . It is also known as 2,4-dibromo-1-methylbenzene .


Molecular Structure Analysis

2,4-Dibromotoluene contains a total of 15 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

2,4-Dibromotoluene has a density of 1.8±0.1 g/cm3, a boiling point of 241.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its molar refractivity is 46.5±0.3 cm3 .

Scientific Research Applications

Interaction with Proteins

A study by Subbiah, Muthusamy, and Murugan (2021) used density functional theory (DFT) to investigate the structure and spectroscopic properties of 2,5-dibromotoluene (DBT), exploring its binding mechanism with human serum albumin. This research could pave the way for designing drugs targeting serum albumin Subbiah, Muthusamy, & Murugan, 2021.

Polymer Synthesis

Polymerization studies have utilized α,α-Dibromotoluene as a monomer. Ihara et al. (2006) described its use in magnesium-mediated polycondensation, leading to poly(phenylmethylene)s with potential applications in material science Ihara et al., 2006.

Environmental Remediation

Kong et al. (2018) explored the use of light-powered TiO2/Pt Janus micromotors for the "on-the-fly" photocatalytic degradation of nitroaromatic explosives, demonstrating an innovative approach to environmental remediation using nanotechnology Kong et al., 2018.

Material Science

Surface modification of carbon nanotubes (CNTs) using toluene-2,4-diisocyanate (TDI) has been investigated for enhancing the tribological behavior of polyurethane coatings, showing improved wear properties when TDI-modified CNTs are incorporated Song, Zhang, & Men, 2007.

Safety And Hazards

2,4-Dibromotoluene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,4-dibromo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Br2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWYNNFPUGEYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067632
Record name 2,4-Dibromotoluene
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Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Dibromotoluene

CAS RN

31543-75-6
Record name 2,4-Dibromo-1-methylbenzene
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Record name 2,4-Dibromotoluene
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Record name 31543-75-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2,4-dibromo-1-methyl-
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Record name 2,4-Dibromotoluene
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Record name 2,4-DIBROMOTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
WA Davis - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… Unless the nitration of 2 : 4-dibromotoluene be carefully regulated, a dinitro-compound is … be derived from a dinitro-derivative of 2 : 4-dibromotoluene are known to be crystalline solids ; …
Number of citations: 0 pubs.rsc.org
RF Marschner, DR Carmody - Journal of the American Chemical …, 1951 - ACS Publications
Sodium 2, 3-dibromo-5-toluenesulfonate was obtained from the above amine in 71% yield by the Sandmeyer procedure.’The addition of excess ammonia to a small sample of 2, 3-…
Number of citations: 6 pubs.acs.org
AS Hussey, JR Dyer - Journal of the American Chemical Society, 1951 - ACS Publications
2-Alkylamino-4, 5-dihydroimodazoles are ob-tained in excellent yieldby treating 2-methylmercapto-4, 5-dihydroimidazoles with a primary or secondary amine. 2. The compounds are …
Number of citations: 6 pubs.acs.org
TW Kim, ET Kool - The Journal of Organic Chemistry, 2005 - ACS Publications
We describe the properties in DNA of a set of five nonpolar nucleoside mimics in which shape is similar but size is increased gradually. The compounds vary in the size of their exocyclic …
Number of citations: 73 pubs.acs.org
JB Cohen, CJ Smithells - Journal of the Chemical Society …, 1914 - pubs.rsc.org
… 2: 3-and 2: 6-dichlorotoluene; whilst Cohen and Dutt (T., 1914, 105, 501) found that on brornination o-bromotoluene gives mainly 2: 5-, with a smaller quantity of 2: 4-dibromotoluene. In …
Number of citations: 5 pubs.rsc.org
JB Cohen, PK Dutt - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… Thus the results of bromination of 2 : 4-dibromotoluene agree substantially with those … The bromination wm effected in the same way as in the case of 2 : 4-dibromotoluene. The product …
Number of citations: 11 pubs.rsc.org
RB Moodie, K Schofield, JB Weston - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The kinetics of nitration in sulphuric acid of o- and p-dibromobenzene, p-bromo- and p-chloro-toluene, 2-bromo-m-xylene, and p-bromochlorobenzene are reported. For these …
Number of citations: 26 pubs.rsc.org
S Uemura, K Sohma, M Okano… - Bulletin of the Chemical …, 1971 - journal.csj.jp
Using organic and inorganic Tl salts, the following aromatic brominations were carried out in a CCl 4 or HOAc solvent and were found to occur very smoothly; (A) aromatic bromination …
Number of citations: 20 www.journal.csj.jp
RHC Nevile, A Winther - Journal of the Chemical Society, Transactions, 1880 - pubs.rsc.org
… (mp 30-31") ; and this by the diazoperbromide reaction gave us 1 : 2 : 4 dibromotoluene. This, after removal of some adhering cresol by potassic hydrate and distillation with steam, …
Number of citations: 2 pubs.rsc.org
M Waser, WG Jary, P Pöchlauer, H Falk - Journal of Molecular Catalysis A …, 2005 - Elsevier
Chemistry, reactivity, and mechanism of transition metal catalysed oxidation of benzylic compounds by means of ozone were systematically investigated. A significant influence of …
Number of citations: 23 www.sciencedirect.com

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